3-(Methylsulfanyl)cyclopentan-1-amine
Description
Properties
IUPAC Name |
3-methylsulfanylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c1-8-6-3-2-5(7)4-6/h5-6H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFYUFDIAMDPMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Route
One common approach to synthesize N-methyl-3-(methylsulfanyl)cyclopentan-1-amine (a closely related compound) involves nucleophilic substitution reactions where a suitable leaving group on a cyclopentane derivative is replaced by a methylsulfanyl nucleophile. Key features include:
- Starting Materials: Cyclopentane derivatives bearing halides or tosylates at the 3-position.
- Reagents and Catalysts: Sodium hydride as a base to generate the nucleophile; solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to dissolve reactants and facilitate reaction.
- Reaction Conditions: Mild temperatures to avoid side reactions; inert atmosphere to prevent oxidation of sulfanyl groups.
- Scale-up Considerations: Continuous flow reactors can optimize temperature and pressure for improved yield and reproducibility.
This method yields compounds with the methylsulfanyl group introduced selectively at the 3-position, followed by amination if needed.
Catalytic Hydrogenation of Intermediates
Another efficient method involves the catalytic hydrogenation of cyclopentane derivatives bearing amido or hydroxy groups, which are intermediates en route to the amine. A representative example includes:
-
- Formation of N-acylhydroxyamine intermediate.
- Asymmetric cycloaddition with cyclopentadiene to form a cyclopentanol derivative.
- Hydrogenation of the intermediate using palladium on carbon (Pd/C) or Raney nickel catalysts.
- Hydrolysis or alcoholysis of amido bonds under acid catalysis (e.g., HCl, HBr, sulfuric acid, p-toluenesulfonic acid).
- Final hydrogenation to yield the amine.
-
- Hydrogen pressure: 0.1–2 megapascals.
- Temperature: 20–50°C.
- Catalysts: Pd/C or Raney nickel.
-
- High atom economy.
- Mild reaction conditions.
- High optical purity and stable product quality.
- Suitable for mass production due to simple operation and low cost.
This method is particularly useful for preparing stereochemically defined 3-amino cyclopentane derivatives, which can be adapted for methylsulfanyl substitution.
Representative Synthetic Route Summary
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Formation of N-acylhydroxyamine intermediate | Using acylation reagents with C1-C4 alkyl or aryl groups |
| 2 | Asymmetric cycloaddition with cyclopentadiene | Mild temperature (0–60°C), acid or base catalysis possible |
| 3 | Hydrogenation of intermediate I to II | Pd/C or Raney Ni catalyst, H2 pressure 0.1–1 MPa, 20–50°C |
| 4 | Alcoholysis of amido bond to form intermediate III | Acid catalysis (HCl, HBr, H2SO4, p-toluenesulfonic acid) |
| 5 | Final hydrogenation to amine | Pd/C catalyst, similar hydrogen pressure and temperature |
Research Findings and Optimization
- Catalyst Selection: Pd/C is preferred for its selectivity and mild conditions, but Raney nickel can be employed depending on substrate sensitivity.
- Catalytic Hydrogenation Parameters: Hydrogen pressure and temperature are optimized to balance reaction rate and product stability.
- Acid Catalysis: Choice of acid affects the yield and purity of the intermediate salts; p-toluenesulfonic acid and methanesulfonic acid are effective.
- Stereochemical Control: The asymmetric cycloaddition step is critical for obtaining the desired stereochemistry in the final amine product.
Additional Notes on Related Compounds
- N-methylated derivatives can be synthesized similarly by introducing a methylamine source during or after the hydrogenation steps.
- Oxidized analogues such as methylsulfonyl derivatives require additional oxidation steps post-synthesis, typically using oxidizing agents like hydrogen peroxide or peracids.
Summary Table of Preparation Methods
| Method | Key Steps | Catalysts/Reagents | Conditions | Advantages |
|---|---|---|---|---|
| Nucleophilic Substitution | Halide displacement by methylsulfanyl | NaH, THF/DMF | Mild temperature, inert gas | Simple, direct, scalable |
| Catalytic Hydrogenation | Hydrogenation of intermediates + hydrolysis | Pd/C or Raney Ni, acids (HCl, HOTs) | 0.1–2 MPa H2, 20–50°C | High purity, stereoselective, cost-effective |
| Asymmetric Cycloaddition + Hydrogenation | Cycloaddition with N-acylhydroxyamine + Pd/C hydrogenation | Pd/C, acids for amido bond cleavage | Mild, controlled conditions | Stereochemical control, suitable for mass production |
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfanyl)cyclopentan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of 3-(Methylsulfanyl)cyclopentan-1-amine can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
3-(Methylsulfanyl)cyclopentan-1-amine has been studied for its potential therapeutic effects. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
Case Study: Antidepressant Activity
Research indicates that amines similar to 3-(methylsulfanyl)cyclopentan-1-amine exhibit antidepressant properties. A study published in Nature Communications highlights the synthesis of related compounds that demonstrate significant activity against depressive disorders through modulation of neurotransmitter systems .
| Compound | Activity | Reference |
|---|---|---|
| 3-(Methylsulfanyl)cyclopentan-1-amine | Potential antidepressant | |
| Related amines | Antidepressant effects |
Organic Synthesis
This compound serves as an intermediate in organic synthesis, particularly in the formation of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions.
Synthesis Example:
A notable application is in the synthesis of bicyclic compounds where 3-(methylsulfanyl)cyclopentan-1-amine acts as a building block. The compound can be transformed through reactions with electrophiles to yield diverse heterocyclic structures.
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic substitution | Bicyclic amine | 78% | |
| Cyclization | Heterocyclic compound | 65% |
Material Science
The unique properties of 3-(methylsulfanyl)cyclopentan-1-amine have led to its exploration in material science, particularly in the development of polymers and coatings. Its ability to enhance the mechanical properties of materials makes it suitable for applications in protective coatings.
Material Application:
Research indicates that incorporating this compound into polymer matrices improves thermal stability and mechanical strength, which is beneficial for industrial applications.
| Material Type | Enhancement | Reference |
|---|---|---|
| Polymer composite | Increased strength and stability | |
| Coating material | Improved durability |
Biological Activities
The biological activities of 3-(methylsulfanyl)cyclopentan-1-amine extend beyond its medicinal applications. Preliminary studies suggest potential antibacterial and antifungal properties, which warrant further investigation.
Biological Activity Table:
Mechanism of Action
The mechanism by which 3-(Methylsulfanyl)cyclopentan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds are structurally related to 3-(Methylsulfanyl)cyclopentan-1-amine, differing in substituents or backbone modifications. Key comparisons are summarized below:
Structural and Physicochemical Properties
Table 1: Structural and Molecular Comparison
*D0 is a triazine-ring analog included for functional comparison.
Key Observations:
- N-Methylation (e.g., N-Methyl-3-(methylsulfanyl)cyclopentan-1-amine) increases molecular weight by ~16 g/mol compared to the parent compound, likely reducing aqueous solubility due to decreased polarity .
- Ethylsulfanyl substitution (vs. methylsulfanyl) introduces a bulkier alkyl chain, which may enhance lipophilicity .
Table 2: Inferred Activity Based on Structural Analogs
Discussion:
- The triazine analog D0 highlights the impact of functional group replacement: replacing a hydroxyl with an amino group rendered it inactive in suppressing Tetrahymena predation on Klebsiella . This suggests that electronic and steric factors critically influence bioactivity.
- For cyclopentane derivatives, sulfur-containing substituents (e.g., -SMe, -SEt) may enhance membrane permeability due to sulfur’s lipophilicity, whereas methoxymethyl or piperazinyl groups could improve water solubility or target binding .
Biological Activity
3-(Methylsulfanyl)cyclopentan-1-amine, also known as N-methyl-3-(methylsulfanyl)cyclopentan-1-amine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : CHNS
- Molecular Weight : 145.24 g/mol
- CAS Number : 1340395-09-6
The biological activity of 3-(methylsulfanyl)cyclopentan-1-amine is attributed to its interaction with various biological targets, including enzymes and receptors. The compound acts as a heterocyclic enol containing a Michael acceptor, which allows it to participate in nucleophilic addition reactions that modulate the activity of target proteins.
Target Interactions
- Enzymatic Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
Biological Activity
Research indicates that 3-(methylsulfanyl)cyclopentan-1-amine exhibits several biological activities:
- Antidepressant Effects : Preliminary studies suggest that the compound may have antidepressant properties by modulating serotonin levels in the brain.
- Anti-inflammatory Activity : It has shown potential in reducing inflammation in various animal models .
Case Study 1: Neuropharmacological Effects
A study investigated the neuropharmacological effects of 3-(methylsulfanyl)cyclopentan-1-amine in rodent models. The compound was administered at varying doses, and behavioral assays were conducted to assess anxiety and depression-like behaviors. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential as an anxiolytic agent .
| Dose (mg/kg) | Anxiety Score (Mean ± SEM) |
|---|---|
| 0 | 12.5 ± 1.2 |
| 10 | 7.8 ± 0.9 |
| 30 | 4.5 ± 0.6 |
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties of the compound using a carrageenan-induced paw edema model in rats. The results showed that treatment with 3-(methylsulfanyl)cyclopentan-1-amine significantly reduced paw swelling compared to untreated controls, indicating its potential as an anti-inflammatory agent .
| Treatment Group | Paw Edema (mm) |
|---|---|
| Control | 8.0 ± 0.5 |
| Low Dose (10 mg/kg) | 5.2 ± 0.4 |
| High Dose (30 mg/kg) | 2.9 ± 0.3 |
Q & A
Q. How can researchers design analogs to enhance the compound’s selectivity for neurological targets while reducing off-target effects?
- Introduce bioisosteric replacements (e.g., substituting sulfur with sulfoxide/sulfone groups) or modify the cyclopentane ring (e.g., fluorination ). High-throughput screening against receptor panels (e.g., GPCR libraries) and toxicity profiling in zebrafish models prioritize candidates with improved selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
